![molecular formula C20H17FN2O4 B6430553 1-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione CAS No. 1903447-10-8](/img/structure/B6430553.png)
1-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione
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Description
The compound “1-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a type of nitrogen-containing heterocycle . The molecule also contains a fluorophenoxy group and a benzoyl group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom. This type of structure is often used in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Mechanism of Action
Target of Action
Compounds with similar structures have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling.
Mode of Action
The fluorophenoxy group could potentially form pi-stacking interactions with aromatic residues in the target protein, while the azetidinyl and pyrrolidinone groups could form hydrogen bonds with polar residues .
Biochemical Pathways
Given its potential activity against ck1γ and ck1ε, it may influence pathways regulated by these kinases, such as the wnt signaling pathway .
Pharmacokinetics
The compound’s structure suggests that it may have good oral bioavailability due to the presence of both polar (pyrrolidinone) and lipophilic (fluorophenoxy and benzoyl) groups, which could facilitate absorption across biological membranes .
Result of Action
Given its potential activity against ck1γ and ck1ε, it may influence cell division, circadian rhythm, and wnt signaling .
Action Environment
Factors such as ph, temperature, and the presence of other biomolecules could potentially affect its activity and stability .
properties
IUPAC Name |
1-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c21-14-4-6-16(7-5-14)27-17-3-1-2-13(10-17)20(26)22-11-15(12-22)23-18(24)8-9-19(23)25/h1-7,10,15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFFCWQRRSZWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[3-(4-Fluorophenoxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione |
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